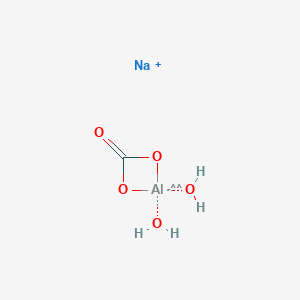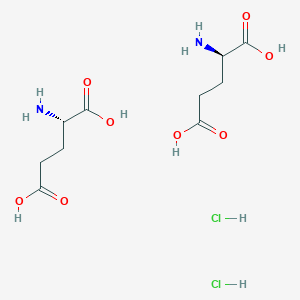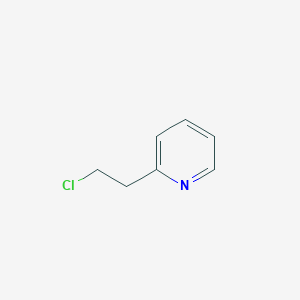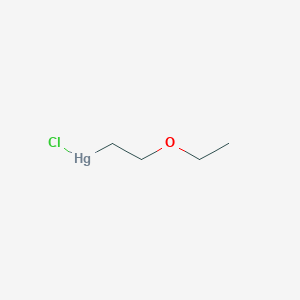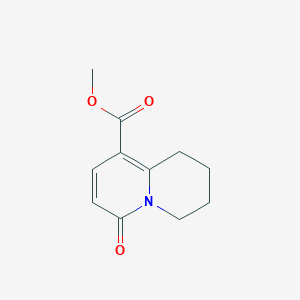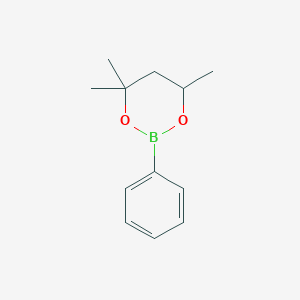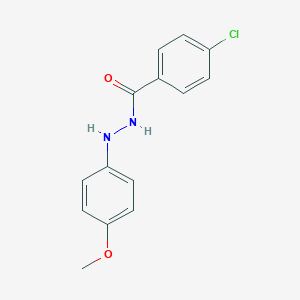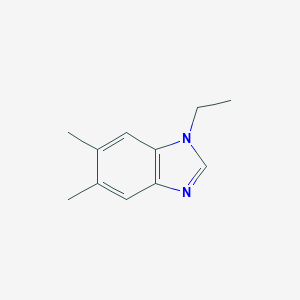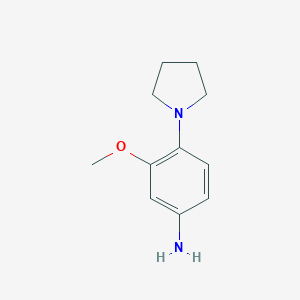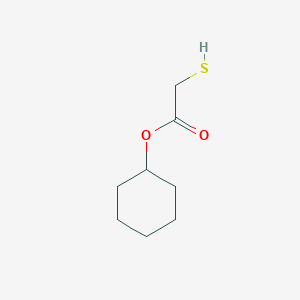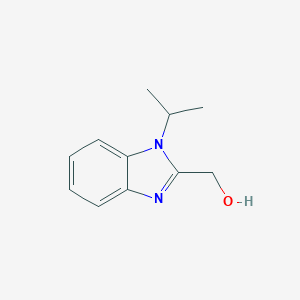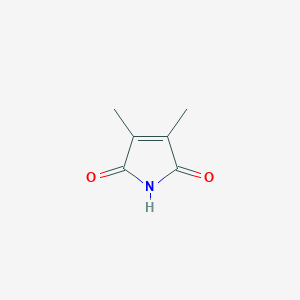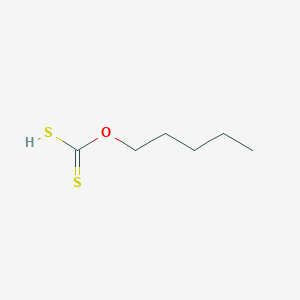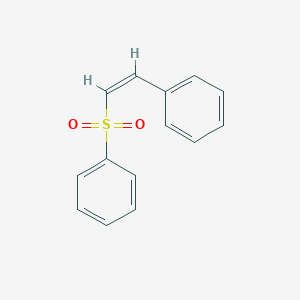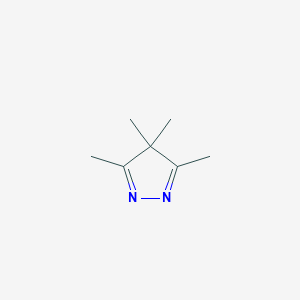
Pyrazole, 3,4,4,5-tetramethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrazole, 3,4,4,5-tetramethyl- is a heterocyclic organic compound that has gained significant attention in scientific research due to its diverse applications in the fields of chemistry, biochemistry, and pharmacology. This compound has a unique molecular structure that makes it an essential building block for the synthesis of various organic compounds. In
Wirkmechanismus
The mechanism of action of Pyrazole, 3,4,4,5-tetramethyl- is not well understood. However, studies have shown that this compound can inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and nitric oxide synthase (NOS). Pyrazole, 3,4,4,5-tetramethyl- has also been shown to have antioxidant properties and can scavenge free radicals.
Biochemische Und Physiologische Effekte
Pyrazole, 3,4,4,5-tetramethyl- has been shown to have various biochemical and physiological effects. Studies have shown that this compound can reduce inflammation and oxidative stress in cells. Pyrazole, 3,4,4,5-tetramethyl- has also been shown to have neuroprotective effects and can improve cognitive function in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
Pyrazole, 3,4,4,5-tetramethyl- has several advantages for lab experiments. This compound is readily available and can be synthesized through various methods. Pyrazole, 3,4,4,5-tetramethyl- is also stable and can be stored for long periods without degradation. However, Pyrazole, 3,4,4,5-tetramethyl- has some limitations for lab experiments. This compound can be toxic at high concentrations and can interfere with the activity of certain enzymes, making it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for the use of Pyrazole, 3,4,4,5-tetramethyl-. One potential application is in the development of new pharmaceuticals. Pyrazole, 3,4,4,5-tetramethyl- has been shown to have anti-inflammatory and neuroprotective effects, making it a promising candidate for the treatment of various diseases, including Alzheimer's disease and Parkinson's disease. Another potential application is in the development of new catalysts for organic reactions. Pyrazole, 3,4,4,5-tetramethyl- has been shown to be an effective catalyst for various organic reactions, including the Michael addition and the Aldol reaction. Finally, Pyrazole, 3,4,4,5-tetramethyl- can be used as a ligand in coordination chemistry, making it a promising candidate for the development of new materials with unique properties.
Conclusion:
In conclusion, Pyrazole, 3,4,4,5-tetramethyl- is a heterocyclic organic compound that has gained significant attention in scientific research due to its diverse applications in the fields of chemistry, biochemistry, and pharmacology. This compound has a unique molecular structure that makes it an essential building block for the synthesis of various organic compounds. Pyrazole, 3,4,4,5-tetramethyl- has several advantages for lab experiments, including its availability and stability. However, this compound also has some limitations, including its toxicity at high concentrations. There are several future directions for the use of Pyrazole, 3,4,4,5-tetramethyl-, including the development of new pharmaceuticals, catalysts, and materials.
Synthesemethoden
Pyrazole, 3,4,4,5-tetramethyl- can be synthesized through various methods, including the reaction of 3,4,4,5-tetramethyl-1,2-diamine with 1,3-dicarbonyl compounds. The reaction of 3,4,4,5-tetramethyl-1,2-diamine with ethyl acetoacetate in the presence of acetic anhydride and sodium acetate yields Pyrazole, 3,4,4,5-tetramethyl-. Another method involves the reaction of 3,4,4,5-tetramethyl-1,2-diamine with α,β-unsaturated ketones in the presence of sodium hydride.
Wissenschaftliche Forschungsanwendungen
Pyrazole, 3,4,4,5-tetramethyl- has been extensively used in scientific research due to its diverse applications in the fields of chemistry, biochemistry, and pharmacology. This compound is an essential building block for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. Pyrazole, 3,4,4,5-tetramethyl- has also been used as a ligand in coordination chemistry and as a catalyst in organic reactions.
Eigenschaften
CAS-Nummer |
19078-32-1 |
|---|---|
Produktname |
Pyrazole, 3,4,4,5-tetramethyl- |
Molekularformel |
C7H12N2 |
Molekulargewicht |
124.18 g/mol |
IUPAC-Name |
3,4,4,5-tetramethylpyrazole |
InChI |
InChI=1S/C7H12N2/c1-5-7(3,4)6(2)9-8-5/h1-4H3 |
InChI-Schlüssel |
AIHABYFCZQBWLH-UHFFFAOYSA-N |
SMILES |
CC1=NN=C(C1(C)C)C |
Kanonische SMILES |
CC1=NN=C(C1(C)C)C |
Andere CAS-Nummern |
19078-32-1 |
Synonyme |
3,4,4,5-Tetramethyl-4H-pyrazole |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



